molecular formula C31H40N2O4 B428624 Methyl 2-{[(cyclohexylamino)(cyclohexylimino)methoxy]carbonyl}-6,8,10-trimethyl-1-heptalenecarboxylate

Methyl 2-{[(cyclohexylamino)(cyclohexylimino)methoxy]carbonyl}-6,8,10-trimethyl-1-heptalenecarboxylate

Cat. No.: B428624
M. Wt: 504.7g/mol
InChI Key: BRYLTFPYKLVUMJ-UHFFFAOYSA-N
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Description

2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Heptalene Core: The heptalene core can be synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of Trimethyl Groups: The trimethyl groups are introduced through alkylation reactions using methylating agents under controlled conditions.

    Esterification: The final step involves the esterification of the heptalene core with methanol to form the 1-O-methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving carbamimidoyl groups.

    Industry: The compound may find use in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The carbamimidoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The heptalene core and trimethyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate: This compound is unique due to its specific combination of functional groups and structural features.

    Other Heptalene Derivatives: Compounds with similar heptalene cores but different substituents may exhibit different reactivity and applications.

    Carbamimidoyl Compounds: Other compounds containing the carbamimidoyl group may have similar biological activities but differ in their overall structure and properties.

Uniqueness

The uniqueness of 2-O-(N,N’-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the heptalene core, trimethyl groups, and carbamimidoyl group makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C31H40N2O4

Molecular Weight

504.7g/mol

IUPAC Name

2-O-(N,N'-dicyclohexylcarbamimidoyl) 1-O-methyl 6,8,10-trimethylheptalene-1,2-dicarboxylate

InChI

InChI=1S/C31H40N2O4/c1-20-18-21(2)25-16-11-17-26(28(30(35)36-4)27(25)22(3)19-20)29(34)37-31(32-23-12-7-5-8-13-23)33-24-14-9-6-10-15-24/h11,16-19,23-24H,5-10,12-15H2,1-4H3,(H,32,33)

InChI Key

BRYLTFPYKLVUMJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=CC=C(C(=C2C(=C1)C)C(=O)OC)C(=O)OC(=NC3CCCCC3)NC4CCCCC4)C

Canonical SMILES

CC1=CC(=C2C=CC=C(C(=C2C(=C1)C)C(=O)OC)C(=O)OC(=NC3CCCCC3)NC4CCCCC4)C

Origin of Product

United States

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